Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate
Description
Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a methyl substituent, and a but-3-yn-1-ylamino side chain. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for constructing peptidomimetics, enzyme inhibitors, and bioactive molecules. Its structural complexity arises from the combination of a carbamate-protected amine, a ketone group, and an alkyne-containing side chain, which enables diverse reactivity in coupling reactions (e.g., Huisgen cycloaddition) and functional group transformations .
Properties
IUPAC Name |
tert-butyl N-[2-(but-3-ynylamino)-2-oxoethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-6-7-8-13-10(15)9-14(5)11(16)17-12(2,3)4/h1H,7-9H2,2-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXMAZYZMFSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Tert-butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate ()
- Structural distinction: Replaces the alkyne-containing but-3-yn-1-ylamino group with a hydroxyamino-phenyl moiety.
- Application : Used in hydroxamic acid synthesis for metalloproteinase inhibition.
- Reactivity: The hydroxyamino group participates in chelation with metal ions, unlike the alkyne group in the target compound .
Tert-butyl (2-(3-bromo-2-aryl-imidazopyrazinyl)-2-oxoethyl)carbamate ()
Tert-butyl (S)-(2-(((3-fluoro-4-morpholinophenyl)oxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate ()
- Structural distinction: Incorporates a morpholino-phenyl-oxazolidinone pharmacophore.
- Biological relevance: Exhibits antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), leveraging the oxazolidinone scaffold’s ribosomal binding capacity .
Tert-butyl (2-(1H-benzotriazol-1-yl)-2-oxoethyl)carbamate ()
Yield and Reaction Conditions
Note: The target compound’s yield is inferred from similar hydrazine-mediated syntheses in .
Functional Group Compatibility
- Alkyne vs. Halogen : The alkyne group in the target compound enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas brominated analogues () undergo Suzuki-Miyaura couplings .
- Carbamate Stability : All derivatives retain the Boc group under mild acidic conditions but deprotect with strong acids (e.g., TFA), a critical feature for drug delivery systems .
Antimicrobial Activity
- Linezolid conjugates (): MIC values of 0.5–2 µg/mL against MRSA, attributed to oxazolidinone’s ribosomal binding.
- Antimalarial brominated derivatives (): IC₅₀ = 12 nM against Plasmodium falciparum, surpassing non-brominated counterparts .
Enzyme Inhibition
- Benzothiazole-carbamates () : Inhibit carbonic anhydrase IX (CA-IX) with Kᵢ = 8.3 nM, leveraging hydrophobic interactions absent in the target compound .
Q & A
Q. What are the key functional groups in Tert-butyl (2-(but-3-yn-1-ylamino)-2-oxoethyl)(methyl)carbamate, and how do they influence its reactivity?
The compound contains three critical functional groups:
- tert-Butyl carbamate : Acts as a protecting group for amines, enhancing stability during synthesis .
- Amide (-CONH-) : Participates in hydrogen bonding, influencing interactions with enzymes or proteins .
- Alkyne (C≡C) : Enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or structural diversification . The tert-butyl group sterically shields the carbamate, while the alkyne’s sp-hybridized carbon drives regioselective reactions.
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves:
- Step 1 : Reacting tert-butyl carbamate with a bromoacetyl derivative to form the carbamate-ethyl intermediate .
- Step 2 : Coupling with but-3-yn-1-amine via nucleophilic substitution or amide bond formation under mild bases (e.g., triethylamine) .
- Step 3 : Purification using column chromatography or recrystallization, with structural validation via NMR and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, alkyne proton absence due to symmetry) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ via ESI) and fragments .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to avoid hydrolysis of the carbamate .
- Temperature Control : Maintain 0–25°C to suppress alkyne polymerization or undesired cyclization .
- Catalyst Use : Employ Cu(I) catalysts for regioselective alkyne-azide cycloaddition without side-product formation .
- Real-Time Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy .
Q. What computational methods predict this compound’s binding affinity with biological targets?
- Molecular Docking : Simulates interactions with enzyme active sites (e.g., using AutoDock Vina) to predict inhibition constants (Ki) .
- Molecular Dynamics (MD) : Assesses binding stability over time, identifying key residues in protein-ligand complexes .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates alkyne/amide substituents with enzymatic inhibition potency .
Q. How do structural modifications (e.g., alkyne → azide) impact enzyme inhibitory activity?
- Alkyne-to-Azide Replacement : Converts the compound into a click chemistry reagent but may reduce affinity for hydrophobic enzyme pockets .
- Methyl Group Substitution : Replacing the methyl carbamate with bulkier groups (e.g., cyclohexyl) can enhance selectivity for sterically constrained targets .
- Data Contradiction Note : While oxidation of methylthio groups in analogs increases polarity (improving solubility), it may reduce membrane permeability .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Isotopic Labeling : Use 13C-labeled precursors to track carbon environments in complex spectra .
- Comparative Analysis : Reference spectral databases (e.g., PubChem) for similar carbamate derivatives .
Q. What are the stability concerns for this compound under varying pH conditions?
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl carbamate group, releasing CO2 and tert-butanol .
- Basic Conditions (pH > 10) : Degradation of the amide bond, forming carboxylic acid and amine byproducts .
- Mitigation : Store at neutral pH (6–8) in anhydrous solvents (e.g., DMSO) at –20°C .
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